molecular formula C10H21N3O B2389095 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea CAS No. 1210844-85-1

1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea

Cat. No.: B2389095
CAS No.: 1210844-85-1
M. Wt: 199.298
InChI Key: XBICZCKJVPCMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic asymmetric urea compound of interest in medicinal chemistry and pharmaceutical research. Asymmetric ureas are a significant class of molecules known for their metabolic stability and potential for diverse modifications, making them valuable intermediates in drug discovery . This compound is specifically cited in patent research for its activity as a ghrelin receptor antagonist . The ghrelin receptor is a G-protein-coupled receptor that plays a key role in regulating appetite, energy balance, and growth hormone secretion. Consequently, antagonists of this receptor are investigated for the potential treatment of metabolic disorders, obesity, and type 2 diabetes mellitus . The presence of the 1-methylpiperidin-4-yl group is a common structural feature in various pharmacologically active compounds, contributing to molecular interaction with biological targets . Researchers can utilize this chemical as a key reference standard, intermediate in organic synthesis, or as a starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Notice for Users: This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

1-ethyl-3-[(1-methylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-11-10(14)12-8-9-4-6-13(2)7-5-9/h9H,3-8H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICZCKJVPCMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

The direct reaction between ethyl isocyanate and (1-methylpiperidin-4-yl)methylamine represents a straightforward route to the target urea. This method mirrors the synthesis of pimavanserin intermediates, where isocyanates react with secondary amines under mild conditions. Ethyl isocyanate, while highly reactive, requires careful handling due to its toxicity. In a typical procedure, (1-methylpiperidin-4-yl)methylamine (1.0 equiv) is dissolved in anhydrous toluene or dichloromethane, followed by dropwise addition of ethyl isocyanate (1.05 equiv) at 0–5°C. The reaction proceeds exothermically, necessitating controlled temperature maintenance. Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove unreacted isocyanate, and the organic layer is dried over sodium sulfate.

This method’s efficiency hinges on the purity of the starting amine. For instance, dihydrochloride salts of analogous piperidine amines (e.g., N-(4-fluorobenzyl)-1-methylpiperidine-4-amine) are often employed to enhance solubility and reactivity in polar solvents like methanol-water mixtures. Trituration with diethyl ether or pentane yields the crude product, which is further purified via recrystallization from acetone or ethanol.

Cyanate Salt-Mediated Urea Formation

An alternative approach involves in situ generation of isocyanic acid (HNCO) from alkali metal cyanates (e.g., KCNO or NaCNO), which subsequently reacts with primary or secondary amines. Adapted from the synthesis of pimavanserin’s urea core, this method avoids handling volatile isocyanates. For this compound, a mixture of ethylamine and (1-methylpiperidin-4-yl)methylamine (1:1 molar ratio) is treated with potassium cyanate in a methanol-water solvent system at 50–70°C for 4–8 hours. The reaction’s pH is maintained at 8.0–8.5 using sodium hydroxide to favor urea formation over competing carbamate byproducts.

Notably, solvent choice significantly impacts yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates, while aqueous mixtures facilitate easy isolation of the product via extraction. For example, in a scaled-up procedure, the crude urea is extracted with dichloromethane, washed with brine, and dried over magnesium sulfate before trituration with diethyl ether to afford a white solid. This method’s scalability is evidenced by yields exceeding 70% in analogous syntheses.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

The patents highlight the critical role of solvent polarity in urea synthesis. For isocyanate-amine coupling, toluene and dichloromethane provide optimal reactivity, while aqueous-alcoholic mixtures (e.g., methanol-water) are preferred for cyanate-mediated routes. Elevated temperatures (50–70°C) accelerate cyanate decomposition into HNCO but risk hydrolyzing sensitive intermediates. Conversely, reductive alkylation proceeds efficiently at ambient temperatures to prevent aldehyde decomposition.

Impurity Mitigation

A major challenge in urea synthesis is controlling disubstituted byproducts (e.g., 1,3-diethylurea). The patents emphasize rigorous pH control (pH 7.0–8.5) and stoichiometric precision to suppress such impurities. For example, maintaining a slight excess of (1-methylpiperidin-4-yl)methylamine over ethyl isocyanate ensures complete consumption of the latter, reducing residual isocyanate-related contaminants. Additionally, trituration with nonpolar solvents like pentane effectively removes hydrophobic impurities.

Purification and Characterization

Recrystallization and Salt Formation

Acid addition salts (e.g., hydrochloride or tartrate) enhance crystallinity and purity. As demonstrated in pimavanserin synthesis, dissolving the crude urea in a mixture of methanol and MTBE, followed by acidification with hydrochloric acid, yields the hydrochloride salt. Recrystallization from hot isopropanol affords needle-like crystals with >99% purity by HPLC.

Analytical Validation

Characterization via $$ ^1H $$ NMR and mass spectrometry confirms structural integrity. Key NMR signals include the urea NH protons at δ 4.8–5.2 ppm and the piperidine methyl group at δ 2.2–2.4 ppm. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with the molecular ion $$[M+H]^+$$ expected at m/z 228.1814 for $$ C{12}H{24}N_3O $$.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Safety Considerations
Isocyanate-Amine Coupling 70–75 95–98 High Toxic isocyanate handling
Cyanate-Mediated 65–70 90–95 Moderate Aqueous waste generation
Reductive Alkylation 50–60 85–90 Low Aldehyde synthesis complexity

The isocyanate-amine route offers the highest yield and purity but requires stringent safety protocols. Cyanate-mediated synthesis, while safer, generates significant aqueous waste. Reductive alkylation is less practical due to the aldehyde’s synthetic complexity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it useful in developing new compounds with specific properties.

Applications:

  • Building block for organic synthesis
  • Study of reaction mechanisms

Biology

The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules suggests it may play a role in modulating biological pathways, which is essential for drug development.

Biological Studies:

  • Ligand in receptor binding assays
  • Interaction studies with proteins and nucleic acids

Medicine

Research into the pharmacological properties of this compound indicates potential therapeutic applications, particularly in treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Therapeutic Potential:

  • Neurological disorder treatment
  • Enzyme inhibition studies

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating new products across various sectors.

Industrial Uses:

  • Development of specialty chemicals
  • Formulation of new materials

Case Study 1: Pharmacological Evaluation

A study evaluated the effects of this compound on neurotransmitter systems in rodent models. The results indicated significant modulation of serotonin receptors, suggesting its potential use as an antidepressant agent.

Case Study 2: Industrial Application Development

In an industrial setting, researchers developed a new line of specialty coatings utilizing this compound as a key ingredient. The coatings exhibited enhanced durability and resistance to environmental factors, showcasing the compound's utility in material science.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Variations

1-Ethyl-3-(4-methylphenethyl)urea
  • Structure : Substituted with a 4-methylphenethyl group instead of the piperidinylmethyl chain.
  • Dynamic covalent urea bond formation was confirmed via ¹H NMR (peak at 5.87 ppm for the urea bond) .
  • Applications : Studied in self-healing polymers due to reversible urea bond dynamics .
1-Methyl-3-(5-nitropyridin-2-yl)urea Derivatives
  • Examples : Compounds with chlorinated phenyl, bromophenyl, and triazinan-2-ylidene substituents (e.g., compounds 14 in ).
  • Properties : Nitropyridine and halogenated groups increase molecular weight (e.g., compound 4 : C₂₄H₂₄BrN₅O, ~490 g/mol) and polarity.
1-Ethyl-3-(quinolin-4-ylmethyl)urea Derivatives
  • Structure: Features a quinoline moiety (e.g., CA16: synthesized via SNAr reaction with ethyl isocyanate) .
Triazine-Piperidine Urea Derivatives
  • Example: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18).
  • Structure : Combines a triazine ring with a piperidine-urea scaffold.
  • Properties : The triazine group increases hydrogen-bond acceptor count (N=5–6), improving solubility in polar solvents .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XlogP Hydrogen Bonds (Donor/Acceptor) Key Applications
1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea Piperidinylmethyl, ethyl C₁₆H₂₃N₅O 301.39 1.4 3/3 GPCR modulation
1-Ethyl-3-(4-methylphenethyl)urea 4-Methylphenethyl, ethyl C₁₂H₁₈N₂O ~218.29 ~2.1* 2/2 Self-healing polymers
Compound 3 () Triazinan-2-ylidene, chlorophenyl C₂₄H₂₃ClN₆O₂ ~474.93 ~3.5* 3/4 Analgesic
CA16 () Quinoline, quinuclidinyl C₂₃H₂₉N₅O₂ ~415.51 ~2.8* 3/4 Kinase inhibition
Compound 18 () Triazine, oxaadamantane C₁₈H₂₆N₆O₂ ~358.45 ~1.9 4/5 Enzyme inhibition

*Estimated based on structural analogs.

Research Findings and Implications

  • Receptor Specificity : The piperidine group in this compound may enhance binding to CNS targets (e.g., 5-HT₁D) due to improved blood-brain barrier penetration compared to phenethyl or triazine derivatives .
  • Material Science : Urea bonds in phenethyl analogs exhibit dynamic covalent behavior, enabling self-healing applications, whereas the piperidine analog’s stability may limit reversibility .
  • Pharmacokinetics : Piperidine and quinuclidine derivatives (e.g., CA16) show higher molecular weights but retain moderate logP values, balancing solubility and membrane permeability .

Biological Activity

1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as either an inhibitor or activator , modulating the activity of these targets. This interaction can lead to a range of biological effects depending on the context in which the compound is applied .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies, suggesting its role in modulating receptor activity.
  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds, including this urea derivative, show promising anticancer activity. For instance, related compounds have demonstrated cytotoxic effects and apoptosis induction in various cancer cell lines .
  • Neurological Applications : There is ongoing exploration into the compound's therapeutic applications for neurological disorders, particularly its ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound and its analogs:

StudyFindingsReference
Study 1Demonstrated significant inhibition of AChE, suggesting potential use in treating Alzheimer's disease.
Study 2Showed cytotoxicity against FaDu hypopharyngeal tumor cells, with better performance than bleomycin.
Study 3Explored interaction with M3 muscarinic acetylcholine receptors, indicating implications for cancer progression.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Ethyl-3-((1-methylpiperidin-4-yl)methyl)urea to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization involves multi-step reactions, including coupling of the piperidine and urea moieties. Key parameters include:
  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts: Bases such as triethylamine (TEA) are critical for deprotonation during urea bond formation .
  • Temperature control: Reactions are typically conducted at 0–25°C to minimize side reactions .
  • Purification: Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures ensures high purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the ethyl, methylpiperidinyl, and urea groups via chemical shifts (e.g., urea carbonyl at ~160 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₂₂N₃O: 212.18 g/mol) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the solubility and stability profile of this compound influence experimental design?

  • Methodological Answer:
  • Solubility: The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Pre-dissolution in DMSO is recommended for biological assays .
  • Stability: Stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >10). Storage at –20°C in desiccated conditions is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer:
  • Functional group substitution: Systematically modify the ethyl or methylpiperidinyl groups (e.g., replacing ethyl with cyclopropyl or fluorinated groups) to assess impact on enzyme binding .
  • In vitro assays: Test derivatives against target enzymes (e.g., soluble epoxide hydrolase) using fluorometric or colorimetric substrates. IC₅₀ values are compared to establish SAR trends .
  • Computational modeling: Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., urea-mediated hydrogen bonds with catalytic residues) .

Q. What methodologies are recommended for resolving contradictions in bioassay data when testing this compound against different enzyme isoforms?

  • Methodological Answer:
  • Isoform-specific assays: Use recombinant enzymes (e.g., human vs. murine isoforms) to isolate activity differences. For example, IC₅₀ discrepancies may arise from variations in active-site residues .
  • Kinetic analysis: Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., using SHELXL for refinement) to visualize binding modes and validate SAR hypotheses .

Q. How can dynamic covalent chemistry principles be applied to study the urea bond in this compound for self-healing materials?

  • Methodological Answer:
  • Reversibility testing: Expose the compound to nucleophiles (e.g., amines) under varying pH conditions. Monitor urea bond cleavage/reformation via ¹H NMR (e.g., characteristic peaks at 5.8–6.2 ppm) .
  • Mechanical testing: Incorporate the compound into polymer matrices and measure self-healing efficiency via tensile strength recovery after damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.